Dicrotophos and Acetylcholinesterase: An In-depth Technical Guide to the Mechanism of Inhibition
Dicrotophos and Acetylcholinesterase: An In-depth Technical Guide to the Mechanism of Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicrotophos, a potent organophosphate insecticide, exerts its neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this inhibition. It details the phosphorylation of the AChE active site, the subsequent aging process that renders the enzyme resistant to reactivation, and the kinetics of this interaction. Detailed experimental protocols for assessing AChE inhibition and the logical frameworks of cholinergic signaling and experimental design are presented through diagrams generated using the DOT language. Quantitative data on the inhibition kinetics of dicrotophos and related organophosphates are summarized to provide a comparative toxicological profile.
Introduction
Dicrotophos is a systemic and contact organophosphate insecticide and acaricide. Its primary mode of action is the inhibition of acetylcholinesterase (AChE, EC 3.1.1.7), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[1][2] The inactivation of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which can cause tremors, convulsions, paralysis, and ultimately, death in insects and mammals.[3][4] Understanding the precise mechanism of dicrotophos-mediated AChE inhibition is crucial for the development of effective antidotes and for assessing its environmental and health impacts.
The Cholinergic Synapse and the Role of Acetylcholinesterase
Cholinergic neurotransmission begins with the release of acetylcholine from a presynaptic neuron into the synaptic cleft. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed into choline (B1196258) and acetate (B1210297) by AChE. This process is vital for maintaining controlled and precise neural communication.[1]
Mechanism of Acetylcholinesterase Inhibition by Dicrotophos
The inhibition of AChE by dicrotophos, like other organophosphates, occurs through a two-step process: the formation of a reversible Michaelis-like complex, followed by the irreversible phosphorylation of a serine residue within the enzyme's active site.[1]
The Acetylcholinesterase Active Site
The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of two main subsites: the anionic site and the esteratic site. The anionic site, rich in aromatic residues such as Tryptophan (Trp86), is responsible for binding the quaternary ammonium (B1175870) group of acetylcholine. The esteratic site contains the catalytic triad (B1167595) of Serine (Ser203), Histidine (His447), and Glutamate (Glu334), which is responsible for the hydrolysis of the ester bond of acetylcholine.[5][6][7]
Phosphorylation of the Active Site
Dicrotophos, as a dimethyl phosphate (B84403), acts as a "suicide substrate" for AChE. The phosphorus atom of dicrotophos is electrophilic and is attacked by the nucleophilic hydroxyl group of the Ser203 residue in the catalytic triad. This results in the formation of a stable, covalent phosphoserine bond. The leaving group of the dicrotophos molecule is released, and the enzyme becomes phosphorylated and, consequently, inactive.[3]
The "Aging" Process
Following phosphorylation, the dicrotophos-AChE conjugate can undergo a time-dependent dealkylation process known as "aging".[3] In the case of dicrotophos, which is a dimethyl phosphate, one of the methyl groups attached to the phosphorus atom is cleaved. This dealkylation results in a negatively charged phosphomonoester adduct that is highly resistant to both spontaneous hydrolysis and reactivation by nucleophilic agents like oximes.[8][9] The half-life for the aging of AChE inhibited by dimethyl organophosphates is estimated to be approximately 3.7 to 3.9 hours.[8]
Quantitative Data on Acetylcholinesterase Inhibition
The potency of an AChE inhibitor is quantified by several kinetic parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the second-order rate constant of phosphorylation (kp). Due to the limited availability of specific kinetic data for dicrotophos in the public literature, data for the structurally similar organophosphate monocrotophos (B1676717) and general data for dimethyl organophosphates are presented for comparative purposes.
Table 1: Inhibition of Acetylcholinesterase by Monocrotophos (a related Dimethyl Organophosphate)
| Species | Enzyme Source | Inhibition Constant (Ki) | Reference |
| Rat | Brain | Lower than pigeon and fish | [10] |
| Pigeon | Brain | 1.4-fold higher than rat | [10] |
| Fish (Tilapia) | Brain | 3.2-fold higher than rat | [10] |
Table 2: General Kinetic Parameters for Dimethyl Organophosphate Inhibition of Human AChE
| Parameter | Value | Reference |
| Aging Half-life (t½) | ~3.7 - 3.9 hours | [8] |
| Spontaneous Reactivation Half-life (t½) | ~0.85 hours (for Dichlorvos, another dimethyl OP) | [8] |
Note: The lower the Ki or IC50 value, the more potent the inhibitor. The data for monocrotophos indicates species-specific sensitivity of AChE to inhibition.
Experimental Protocols
The following protocols describe standard methods for assessing AChE activity and its inhibition.
Determination of Acetylcholinesterase Activity (Ellman's Method)
This spectrophotometric assay is the most common method for measuring AChE activity. It is based on the reaction of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that absorbs light at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reagent
-
Test inhibitor (Dicrotophos) solution at various concentrations
-
Microplate reader and 96-well plates
Procedure:
-
Prepare serial dilutions of the dicrotophos solution.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the dicrotophos solution (or solvent for control) to each well.
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of the Aging Rate
The rate of aging of the phosphorylated AChE can be determined by measuring the decrease in the ability of an oxime reactivator to restore enzyme activity over time.
Procedure:
-
Inhibit AChE with a high concentration of dicrotophos to achieve near-complete inhibition.
-
Remove the excess, unbound dicrotophos from the solution (e.g., by dialysis or gel filtration).
-
At various time points (t=0, 1, 2, 4, 8, etc., hours) after the removal of the inhibitor, take aliquots of the inhibited enzyme solution.
-
To each aliquot, add a high concentration of an oxime reactivator (e.g., pralidoxime, 2-PAM).
-
Allow the reactivation to proceed for a sufficient time to reach completion.
-
Measure the remaining AChE activity in each aliquot using the Ellman's method as described above.
-
The activity at t=0 represents the maximum reactivatable enzyme. The decrease in reactivatable activity over time reflects the rate of aging.
-
The aging rate constant (k_a) can be determined by plotting the natural logarithm of the percentage of reactivatable enzyme against time. The slope of this line will be -k_a. The aging half-life can be calculated as t½ = 0.693 / k_a.
Molecular Interactions with the Acetylcholinesterase Active Site
-
Anionic Site: The dimethylamino group of dicrotophos may form interactions with aromatic residues in the anionic site, such as Trp86, which helps to orient the molecule for the subsequent phosphorylation reaction.[5][6]
-
Esteratic Site: The phosphate group of dicrotophos is positioned in close proximity to the catalytic triad. The nucleophilic attack by Ser203 is facilitated by the proton abstraction from its hydroxyl group by His447, which is, in turn, stabilized by Glu334.[5][11]
Conclusion
Dicrotophos is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the active site serine residue. The subsequent aging process, characterized by dealkylation, leads to a form of the enzyme that is resistant to reactivation by currently available oxime antidotes. The kinetics of inhibition, aging, and spontaneous reactivation are critical determinants of the overall toxicity of dicrotophos. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these parameters, which is essential for the development of novel and more effective therapeutic interventions for organophosphate poisoning and for a comprehensive understanding of the toxicological profile of dicrotophos. Further research to obtain specific kinetic data for dicrotophos and to elucidate the precise molecular interactions within the AChE active site will be invaluable for these endeavors.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. mmsl.cz [mmsl.cz]
- 6. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition [mdpi.com]
- 7. Identification of AChE targeted therapeutic compounds for Alzheimer’s disease: an in-silico study with DFT integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rates of spontaneous reactivation and aging of acetylcholinesterase in human erythrocytes after inhibition by organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in brain acetylcholinesterase response to monocrotophos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
